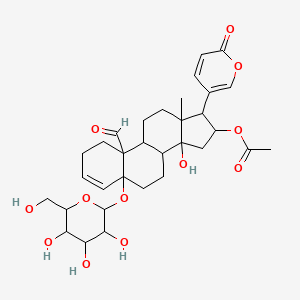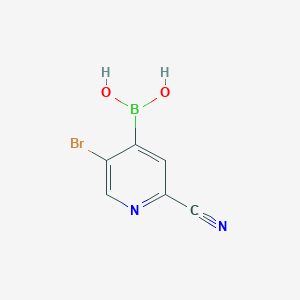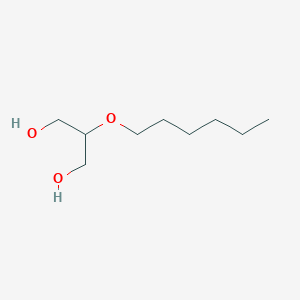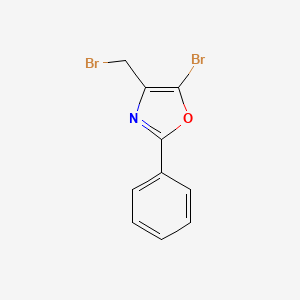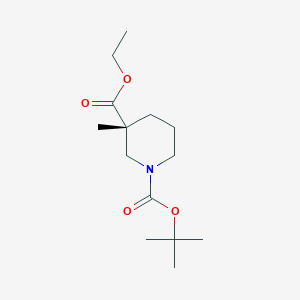![molecular formula C15H15BrClN3S B14079567 3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidine, 3-(5-bromo-3-chloro-2-thienyl)-2,5-dimethyl-7-(1-methylethyl)- is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Méthodes De Préparation
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . For the specific compound , the preparation may involve the use of brominated and chlorinated starting materials, followed by a series of reactions including borylation and cross-coupling .
Analyse Des Réactions Chimiques
Pyrazolo[1,5-a]pyrimidine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazolo[1,5-a]pyrimidine scaffold.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various bases. The major products formed from these reactions are often arylated or heteroarylated pyrazolo[1,5-a]pyrimidine derivatives .
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules and materials.
Biology: They have been studied for their potential as enzyme inhibitors and antimicrobial agents.
Industry: These compounds are used in the development of fluorescent materials and sensors.
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit monoamine oxidase B, an enzyme involved in neurodegenerative disorders . The interaction with this enzyme leads to the modulation of neurotransmitter levels in the brain, providing potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine derivatives are similar to other heterocyclic compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . the unique structural features and functional groups of pyrazolo[1,5-a]pyrimidine derivatives provide them with distinct biological activities and chemical properties. For instance, the presence of bromine and chlorine atoms in the specific compound discussed here may enhance its reactivity and biological activity compared to other similar compounds .
Conclusion
Pyrazolo[1,5-a]pyrimidine, 3-(5-bromo-3-chloro-2-thienyl)-2,5-dimethyl-7-(1-methylethyl)- is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows for diverse synthetic modifications and applications in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action may lead to the development of new therapeutic agents and advanced materials.
Propriétés
Formule moléculaire |
C15H15BrClN3S |
|---|---|
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
3-(5-bromo-3-chlorothiophen-2-yl)-2,5-dimethyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H15BrClN3S/c1-7(2)11-5-8(3)18-15-13(9(4)19-20(11)15)14-10(17)6-12(16)21-14/h5-7H,1-4H3 |
Clé InChI |
PACWGEXBPLJQCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=NN2C(=C1)C(C)C)C)C3=C(C=C(S3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)
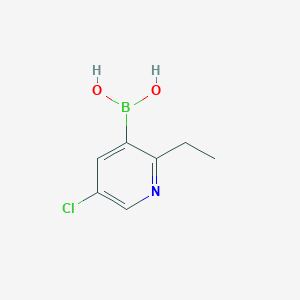
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
